molecular formula C11H8ClNO3 B7782389 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride

Cat. No.: B7782389
M. Wt: 237.64 g/mol
InChI Key: FVLYPXOSHYZOPT-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride is an organic compound with the molecular formula C11H8NO3Cl It is a derivative of isoindoline and is characterized by the presence of a propanoyl chloride group attached to the isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride typically involves the reaction of phthalic anhydride with alanine, followed by chlorination. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The propanoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid.

    Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

    Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate reactions.

Major Products

The major products formed from these reactions include esters, amides, and thioesters, depending on the nucleophile used.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride involves the reactivity of the propanoyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its high reactivity due to the presence of the propanoyl chloride group

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLYPXOSHYZOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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